molecular formula C16H15NO3 B14269194 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol

Cat. No.: B14269194
M. Wt: 269.29 g/mol
InChI Key: IMJZRRKCQLSLCS-WUKNDPDISA-N
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Description

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol is a complex organic compound characterized by its unique structure, which includes a phenylcarbonimidoyl group and a prop-2-enoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with a hydroxyamine derivative to form the N-hydroxy-C-phenylcarbonimidoyl intermediate. This intermediate is then reacted with 5-prop-2-enoxyphenol under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and prop-2-enoxyphenol moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or activator in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol
  • 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-ethoxyphenol

Uniqueness

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enoxy group differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol

InChI

InChI=1S/C16H15NO3/c1-2-10-20-13-8-9-14(15(18)11-13)16(17-19)12-6-4-3-5-7-12/h2-9,11,18-19H,1,10H2/b17-16+

InChI Key

IMJZRRKCQLSLCS-WUKNDPDISA-N

Isomeric SMILES

C=CCOC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

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